REACTION_CXSMILES
|
[CH:1]1[CH:6]=[N:5][C:4](Cl)=[C:3]([C:8]#[N:9])[CH:2]=1.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13]>C(O)(C)C>[CH2:10]([NH:14][C:4]1[C:3]([C:8]#[N:9])=[CH:2][CH:1]=[CH:6][N:5]=1)[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(N=C1)Cl)C#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue obtained
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Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with 2:1 hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=NC=CC=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |